molecular formula C14H22N2O3 B3114477 1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane CAS No. 201853-05-6

1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane

Cat. No. B3114477
CAS RN: 201853-05-6
M. Wt: 266.34 g/mol
InChI Key: DYPHLRLABKHIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane (DMEA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a white, crystalline solid with a melting point of around 100 °C and is soluble in polar solvents such as water and alcohol. DMEA has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers additives. In addition, it has been studied for its potential as a drug delivery agent in the pharmaceutical industry.

Scientific Research Applications

Polymer Precursors from Catalytic Reactions of Natural Oils

A study by Furst et al. (2012) explores the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils like olive, rapeseed, or sunflower oils using a palladium-based catalyst. This diester is then converted to various products such as 1,19-nonadecanediol and 1,19-nonadecanol through hydrogenation, highlighting a route to synthesize polymer precursors from natural oils. Such processes might be relevant to understanding the transformations and applications of complex organic compounds similar to 1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane in polymer science (Furst et al., 2012).

Synthesis and Characterization of Organo-Soluble Poly(Amide-Imide)s

Research by Faghihi et al. (2010) involves the synthesis of new organo-soluble poly(amide-imide)s (PAIs) from a compound structurally similar to the one . These PAIs were synthesized through a direct polycondensation process involving various aromatic diamines and demonstrated high solubility in common organic solvents. This study could provide insights into the applications of complex amine and ether-containing compounds in creating high-performance polymers with specific properties, such as solubility and thermal stability (Faghihi et al., 2010).

Reaction of Functionalized Anilines with Dimethyl Carbonate

The study by Selva et al. (2003) investigates the chemoselective methylation of functionalized anilines, including aminophenols and aminobenzamides, using dimethyl carbonate in the presence of NaY faujasite. This reaction exclusively forms N-methylanilines without side processes like O-methylation, highlighting a method for selective functionalization of nitrogen-containing compounds. The findings may be relevant to understanding how similar chemical structures can undergo selective reactions for the synthesis of specialized organic molecules (Selva et al., 2003).

properties

IUPAC Name

tert-butyl N-[2-(4-amino-3-methylphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPHLRLABKHIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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